Threo-DL-β-Hydroxynorleucine molecular weight and physical properties
Threo-DL-β-Hydroxynorleucine molecular weight and physical properties
An In-Depth Technical Guide to Threo-DL-β-Hydroxynorleucine: Molecular Properties, Analysis, and Synthesis
Introduction
Beta-hydroxy-α-amino acids represent a critical class of non-proteinogenic amino acids that serve as valuable chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1] Their unique structural motif, featuring hydroxyl and amino groups on adjacent carbon atoms, imparts specific conformational constraints and hydrogen-bonding capabilities that are highly sought after in drug design. Threo-DL-β-Hydroxynorleucine is a specific member of this class, a six-carbon amino acid distinguished by a hydroxyl group at the beta (C3) position.
This technical guide provides a comprehensive overview of Threo-DL-β-Hydroxynorleucine for researchers, scientists, and drug development professionals. It delves into its core molecular and physical properties, outlines modern and classical approaches to its synthesis and characterization, and discusses its biological context. The "DL" designation indicates a racemic mixture of the D- and L-enantiomers, while "Threo" defines the relative stereochemistry of the two chiral centers (C2 and C3), distinguishing it from its diastereomer, Erythro-β-hydroxynorleucine.
Core Molecular and Physical Properties
A precise understanding of the fundamental physicochemical characteristics of Threo-DL-β-Hydroxynorleucine is essential for its application in research and development.
Chemical Structure and Stereoisomerism
Threo-DL-β-Hydroxynorleucine, or 2-amino-3-hydroxyhexanoic acid, possesses two stereocenters at the α- and β-carbon positions. This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers (Threo and Erythro). The Threo diastereomer is the subject of this guide.
Caption: Stereoisomers of β-Hydroxynorleucine.
Physicochemical Data
The key quantitative properties of β-hydroxynorleucine are summarized below. It is important to distinguish between the free amino acid and its salt forms, as properties like molecular weight will differ.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₃ | [2][3] |
| Molecular Weight | 147.17 g/mol | [2] |
| Appearance | Solid | [4] |
| Solubility | Slightly soluble in aqueous solutions and some organic solvents like DMSO and ethanol. | [4] |
| Melting Point | Not readily available; amino acids often decompose upon heating. | |
| Boiling Point | Not applicable. |
Synthesis Strategies
The controlled synthesis of β-hydroxy-α-amino acids is a significant challenge in organic chemistry, primarily due to the need for precise stereocontrol at two adjacent chiral centers.
Overview of Synthetic Challenges
Traditional chemical synthesis routes often yield mixtures of diastereomers (Threo and Erythro), requiring complex and often inefficient purification steps.[5] Achieving high diastereoselectivity and enantioselectivity typically necessitates sophisticated chiral auxiliaries or catalysts.
Enzymatic Synthesis: A Green and Selective Alternative
Enzyme-catalyzed synthesis has emerged as a powerful and environmentally benign tool to overcome the limitations of classical chemistry.[1][5] Hydroxylase enzymes, in particular, can introduce a hydroxyl group onto an amino acid substrate with high regio- and stereoselectivity.
Caption: Conceptual workflow for enzymatic synthesis.
Experimental Protocol: Whole-Cell Biocatalytic Synthesis
This protocol is adapted from methodologies used for the synthesis of related hydroxy amino acids, such as L-threo-β-hydroxy-histidine.[1][5]
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Biocatalyst Preparation:
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Cultivate E. coli cells expressing a suitable L-amino acid threo-β-hydroxylase in a nutrient-rich medium at 30-37°C until a high optical density (e.g., OD₆₀₀ of 30-80) is reached.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 50 mM HEPES, pH 7.5).
-
-
Reaction Setup:
-
Prepare a reaction mixture in an Erlenmeyer flask containing:
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L-Norleucine (Substrate): e.g., 150 mM
-
2-Oxoglutarate (Co-substrate): e.g., 180 mM
-
FeSO₄ (Cofactor): e.g., 10 mM
-
HEPES Buffer (pH 7.5): 50 mM
-
Resuspended E. coli cells (Biocatalyst)
-
-
The total volume is brought up with sterile, deionized water.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C with shaking (e.g., 150 rpm) for 6 to 24 hours.
-
Monitor the reaction progress by taking aliquots at time intervals and analyzing them via HPLC.
-
-
Product Recovery:
-
Terminate the reaction by centrifuging the mixture to remove the bacterial cells.
-
The resulting supernatant, containing the product, can be further purified using chromatographic techniques like ion-exchange chromatography.
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Analytical and Characterization Protocols
Rigorous analytical methods are required to separate the isomers, quantify the product, and confirm its structural integrity.
Separation and Purity Verification
The separation of the four isomers of β-hydroxynorleucine has been historically accomplished using partition column chromatography.[6] Modern high-performance liquid chromatography (HPLC) and ion-exchange chromatography (IEC) are now standard for both analysis and purification.[5][7]
Caption: General analytical workflow for characterization.
Experimental Protocol: Quantification by Ion-Exchange Chromatography (IEC)
This protocol is based on the standard EN ISO 13903:2005 method for determining amino acids in feedstuffs, which is a robust and widely accepted technique.[7]
-
Sample Preparation (Hydrolysis):
-
If the amino acid is in a complex matrix (e.g., a peptide or feed sample), perform an acid hydrolysis by treating the sample with 6 M HCl for approximately 23 hours.
-
This step is omitted for samples of the free amino acid.
-
-
pH Adjustment:
-
Carefully adjust the pH of the sample solution to 2.2. This is critical for proper binding to the ion-exchange column.
-
-
Chromatographic Separation:
-
Inject the prepared sample into an IEC system equipped with a suitable cation-exchange column.
-
The amino acids are separated based on their charge and hydrophobicity by eluting with a gradient of buffers with increasing pH and ionic strength.
-
-
Post-Column Derivatization:
-
The column eluent is mixed with a ninhydrin solution and passed through a high-temperature reaction coil. Ninhydrin reacts with the primary amine of the amino acid to produce a deep purple compound (Ruhemann's purple).
-
-
Detection and Quantification:
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The colored derivative is detected using a photometric detector at 570 nm.
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The concentration of Threo-DL-β-Hydroxynorleucine is determined by comparing its peak area to that of a certified reference standard.
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Biological Context and Potential Applications
While Threo-DL-β-Hydroxynorleucine is a non-proteinogenic amino acid, it and its derivatives have been investigated for biological activity. Early studies using Lactobacillus casei as a screening model for antitumor activity found that while the free amino acid isomers had no growth-inhibitory effects, their N-acylated derivatives showed modest but significant activity.[6] Notably, the N-chloroacetyl derivative of the D-enantiomorph of one diastereomer displayed the highest inhibitory action.[6]
This suggests that β-hydroxynorleucine could serve as a scaffold for developing pro-drugs or other modified compounds. The broader class of β-hydroxy-α-amino acids is of significant interest in pharmaceutical development for its role in creating peptide mimics and other complex molecules with therapeutic potential.[1]
Conclusion
Threo-DL-β-Hydroxynorleucine is a structurally distinct non-proteinogenic amino acid with defined stereochemical and physicochemical properties. While its direct biological activity appears limited, its derivatives show potential, marking it as a compound of interest for medicinal chemists. The primary challenges associated with this molecule—namely, its stereocontrolled synthesis and the separation of its isomers—can be effectively addressed through modern enzymatic and analytical techniques. The protocols and data presented in this guide offer a foundational resource for scientists working to harness the potential of Threo-DL-β-Hydroxynorleucine in drug discovery and development.
References
- Otani, T. T., & Briley, M. R. (1976). Beta-hydroxynorleucine: separation of its isomers and biological studies. PubMed.
- Miyamoto, K., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology, 87(20).
- Otani, T. T., & Briley, M. R. (1976). β‐Hydroxynorleucine: Separation of its isomers and biological studies. Journal of Pharmaceutical Sciences, 65(4).
- Guidechem. (n.d.). phthaloyl-threo-DL-beta-hydroxyleucine 126924-65-0 wiki. Guidechem.
- European Union Reference Laboratory for Feed Additives. (2018). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Joint Research Centre.
- Santa Cruz Biotechnology, Inc. (n.d.). threo-3-Hydroxy-L-leucine. SCBT.
- Santa Cruz Biotechnology, Inc. (n.d.). (2S,3R)-β-Hydroxyleucine Hydrochloride. SCBT.
- Liwschitz, Y., Rabinsohn, Y., & Perera, D. (1962). Synthesis of α-amino-β-hydroxy-acids. Part I. DL-allothreonine, DL-erythro-β-hydroxyleucine, and DL-erythro- and threo-β-hydroxy-β-methylaspartic acid. Journal of the Chemical Society (Resumed).
- Miyamoto, K., et al. (2021). Enzymatic Synthesis of l- threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. PubMed.
- ChemWhat. (n.d.). β-hydroxynorleucine CAS#:.
- Cayman Chemical. (2023).
Sources
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